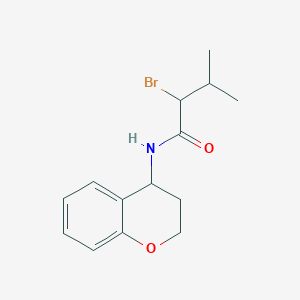![molecular formula C21H17FN2O3S B2811171 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326928-03-3](/img/no-structure.png)
1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H17FN2O3S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Pathways : Various substituted thieno[3,2-d]pyrimidines have been synthesized, showcasing methodologies that might be applicable to or provide insights for synthesizing the compound . These syntheses involve steps like cyclization, nucleophilic substitution, and reactions with different aromatic amines to produce compounds with potential antibacterial activities (More et al., 2013).
- Crystal Structures : The study of crystal structures of pyrido[2,3-d]pyrimidine derivatives reveals insights into hydrogen bonding and pi-pi stacking interactions. Such structural analyses could be useful for understanding the crystalline properties and molecular packing of the compound (Trilleras et al., 2009).
Biological Activities
- Anticancer and Antagonistic Activities : Thieno[3,2-d]pyrimidine derivatives have been explored for their biological activities, including acting as non-peptide antagonists for various receptors. For example, a derivative showed potent and orally active antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor, suggesting potential therapeutic applications in sex-hormone-dependent diseases (Sasaki et al., 2003).
- Herbicidal Activities : Certain pyrimidine-2,4-dione compounds have displayed good herbicidal activities, indicating the potential for agricultural applications of thieno[3,2-d]pyrimidine derivatives (Huazheng, 2013).
- Antitumor Activity : A study on novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones, which are structurally related to thieno[3,2-d]pyrimidines, revealed promising cytotoxic activity against breast and hepatocellular carcinoma cell lines (Abbas et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 3-methylphenyl and 3-fluoro-4-methoxybenzyl groups.", "Starting Materials": [ "2-Amino-4,6-dimethylpyrimidine", "Ethyl acetoacetate", "Benzaldehyde", "3-Methylbenzaldehyde", "3-Fluoro-4-methoxybenzaldehyde", "Thionyl chloride", "Sodium hydroxide", "Acetic anhydride", "Acetone", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate by reacting 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate with thionyl chloride and then with sodium hydroxide.", "Step 3: Synthesis of 3-methylphenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate.", "Step 4: Synthesis of 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-fluoro-4-methoxybenzaldehyde with 3-methylphenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of sodium bicarbonate and acetone.", "Step 5: Purification of the final product by recrystallization from a mixture of water and ethanol." ] } | |
CAS-Nummer |
1326928-03-3 |
Molekularformel |
C21H17FN2O3S |
Molekulargewicht |
396.44 |
IUPAC-Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17FN2O3S/c1-13-4-3-5-15(10-13)24-20(25)19-17(8-9-28-19)23(21(24)26)12-14-6-7-18(27-2)16(22)11-14/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
ULFJHAPNUQNLPP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)OC)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


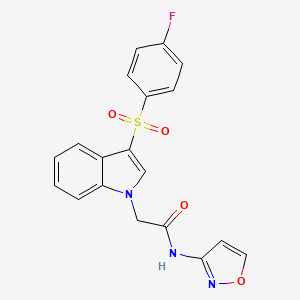
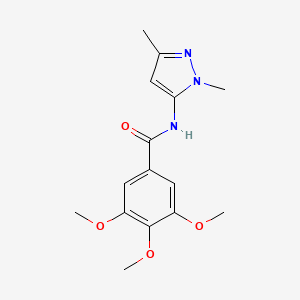
![(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2811093.png)
![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2811094.png)
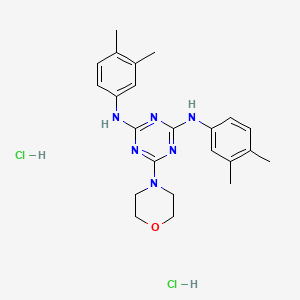
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2811099.png)
![4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2811100.png)
![methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2811102.png)
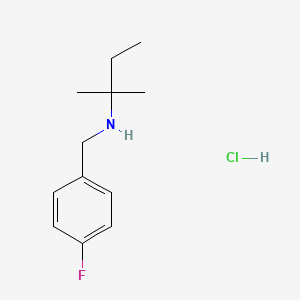
![Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811104.png)
![N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811105.png)
![4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2811107.png)
![[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol](/img/structure/B2811110.png)
